5-[(2-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide
Overview
Description
5-[(2-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide is a complex organic compound that features a combination of bromophenoxy, fluorobenzyl, pyrazolyl, and furamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenol with formaldehyde to form 2-bromophenoxymethyl alcohol. This intermediate is then reacted with 1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid under amide coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
5-[(2-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenoxy group yields phenol derivatives, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
5-[(2-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy and fluorobenzyl groups may enhance binding affinity to specific targets, while the pyrazolyl and furamide groups contribute to the overall stability and activity of the compound. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide
- 5-[(2-bromophenoxy)methyl]-N-3-pyridinyl-2-furamide
Uniqueness
5-[(2-bromophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide is unique due to the specific combination of its functional groups, which may result in distinct chemical and biological properties compared to similar compounds. The presence of the pyrazolyl group, in particular, may confer unique binding characteristics and reactivity .
Properties
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrFN3O3/c23-18-6-1-2-7-19(18)29-14-17-8-9-20(30-17)22(28)25-21-10-11-27(26-21)13-15-4-3-5-16(24)12-15/h1-12H,13-14H2,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEUYSMWYUXKRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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